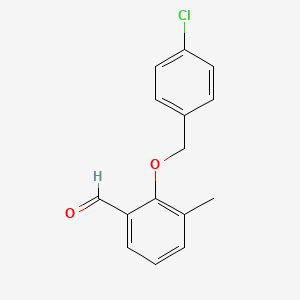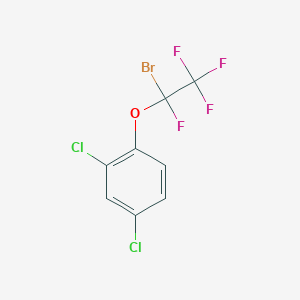
1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-2,4-dichlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-2,4-dichlorobenzene is a halogenated aromatic compound It is characterized by the presence of bromine, fluorine, and chlorine atoms, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-2,4-dichlorobenzene typically involves the reaction of 2,4-dichlorophenol with 1-bromo-1,2,2,2-tetrafluoroethane in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{2,4-dichlorophenol} + \text{1-bromo-1,2,2,2-tetrafluoroethane} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-2,4-dichlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a quinone derivative.
Wissenschaftliche Forschungsanwendungen
1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-2,4-dichlorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Incorporated into polymers and coatings to enhance their properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Environmental Chemistry: Studied for its behavior and fate in the environment.
Wirkmechanismus
The mechanism of action of 1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-2,4-dichlorobenzene involves its interaction with molecular targets through its halogen atoms. The bromine and fluorine atoms can participate in halogen bonding, while the aromatic ring can engage in π-π interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-1,2,2-trifluoroethane: Similar in structure but lacks the aromatic ring and additional chlorine atoms.
1-Bromo-1,2-dichloroethene: Contains bromine and chlorine atoms but differs in the arrangement and presence of the aromatic ring.
{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene: Contains a similar bromo-tetrafluoroethyl group but with a different substituent on the benzene ring.
Uniqueness
1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-2,4-dichlorobenzene is unique due to the combination of its halogenated ethoxy group and dichlorobenzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science.
Eigenschaften
Molekularformel |
C8H3BrCl2F4O |
|---|---|
Molekulargewicht |
341.91 g/mol |
IUPAC-Name |
1-(1-bromo-1,2,2,2-tetrafluoroethoxy)-2,4-dichlorobenzene |
InChI |
InChI=1S/C8H3BrCl2F4O/c9-7(12,8(13,14)15)16-6-2-1-4(10)3-5(6)11/h1-3H |
InChI-Schlüssel |
HQZCEUDOKUMVEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(C(F)(F)F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13334787.png)
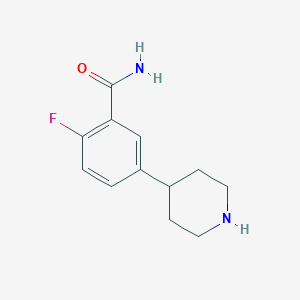
![4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13334807.png)
![3-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13334811.png)
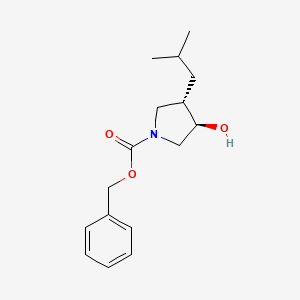
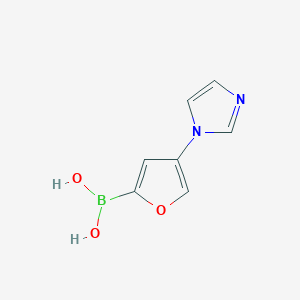

![1-isobutyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13334837.png)
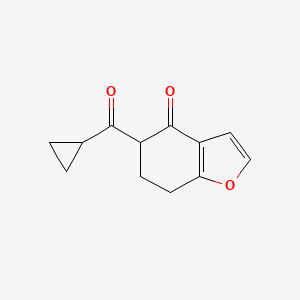

![1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13334852.png)

